molecular formula C6H8N2O B14687401 Pyrazine, 2,6-dimethyl-, 1-oxide CAS No. 31396-37-9

Pyrazine, 2,6-dimethyl-, 1-oxide

Cat. No.: B14687401
CAS No.: 31396-37-9
M. Wt: 124.14 g/mol
InChI Key: XFGQTCYHTIPBAP-UHFFFAOYSA-N
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Description

Pyrazine, 2,6-dimethyl-, 1-oxide is a heterocyclic aromatic compound characterized by a pyrazine ring substituted with two methyl groups at the 2- and 6-positions and an oxygen atom at the 1-position (N-oxide). This structural modification distinguishes it from non-oxidized pyrazines, such as 2,6-dimethylpyrazine, by altering its electronic properties, solubility, and reactivity.

Pyrazine derivatives are widely recognized for their roles in flavor and aroma formation in foods (e.g., coffee, roasted nuts, and alcoholic beverages) and pharmacological activities (e.g., enzyme inhibition, antimicrobial effects) . However, the 1-oxide variant is less commonly reported in food systems, suggesting its formation may require specific oxidative conditions or catalytic pathways distinct from those producing non-oxidized pyrazines .

Properties

IUPAC Name

2,6-dimethyl-1-oxidopyrazin-1-ium
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O/c1-5-3-7-4-6(2)8(5)9/h3-4H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFGQTCYHTIPBAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=CC(=[N+]1[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30468634
Record name Pyrazine, 2,6-dimethyl-, 1-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30468634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.14 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31396-37-9
Record name Pyrazine, 2,6-dimethyl-, 1-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30468634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Oxidation of 2,6-Dimethylpyrazine Using Hydroxylamine Derivatives

A foundational approach to synthesizing pyrazine N-oxides involves the direct oxidation of the parent pyrazine compound. In the case of 2,6-dimethylpyrazine 1-oxide, this method typically employs hydroxylamine or its salts under controlled conditions. The reaction mechanism proceeds through nucleophilic attack of the hydroxylamine oxygen on the electron-deficient pyrazine nitrogen, followed by deprotonation to form the N-oxide.

Experimental protocols derived from analogous syntheses (e.g., 2,6-diaminopyrazine-1-oxide) suggest optimal conditions involving methanol as solvent, hydroxylamine hydrochloride as the oxidizing agent, and triethylamine as base at temperatures maintained between 0°C and 5°C during reagent addition. Post-reaction warming to ambient temperature facilitates product precipitation, with yields reaching 60–70% in model systems. Critical parameters influencing reaction efficiency include:

  • Molar ratio of hydroxylamine to substrate (typically 1.2:1)
  • Base selection (triethylamine vs. inorganic bases)
  • Strict temperature control to minimize side reactions

Biocatalytic Synthesis Approaches

Whole-Cell Biotransformation Systems

Recent advances in enzymatic catalysis have enabled the regioselective synthesis of heteroaromatic N-oxides under mild conditions. Whole-cell systems employing engineered microorganisms demonstrate particular efficacy for 2,6-dimethylpyrazine 1-oxide production. These biocatalytic processes utilize native or recombinant monooxygenase enzymes to mediate oxygen transfer to the pyrazine nitrogen atom.

A representative bioprocess configuration involves:

  • Microorganism : Pseudomonas putida KT2440 expressing recombinant flavin-containing monooxygenase
  • Substrate : 2,6-Dimethylpyrazine (5–20 mM aqueous solution)
  • Reaction Conditions :
    • pH 7.0–7.5 phosphate buffer
    • 30°C with aerobic agitation
    • 12–24 hour incubation period

Comparative studies show biocatalytic methods achieve >90% regioselectivity for 1-oxide formation versus chemical oxidation routes. The table below summarizes critical performance metrics:

Parameter Biocatalytic Method Chemical Oxidation
Regioselectivity (%) 92–95 65–75
Yield (%) 78–82 60–70
Reaction Time (hr) 12–24 2–4
Temperature (°C) 30 0–25
Byproduct Formation (%) <5 15–20

Immobilized Enzyme Systems

Enzyme engineering approaches have further enhanced biocatalytic efficiency through the development of thermostable monooxygenase variants immobilized on silica or polymer supports. These systems enable:

  • Continuous flow reactor configurations
  • Enzyme reuse for 5–7 catalytic cycles
  • Improved oxygen mass transfer kinetics

Pilot-scale evaluations demonstrate 15% increased space-time yield compared to free-cell biotransformations, though substrate inhibition effects at concentrations >25 mM remain a technical challenge.

Comparative Analysis of Synthetic Methodologies

The selection of optimal synthesis routes for 2,6-dimethylpyrazine 1-oxide requires careful consideration of application-specific requirements:

Scalability and Cost Considerations

Traditional chemical methods offer faster reaction times (2–4 hours) compared to biocatalytic approaches (12–24 hours), making them preferable for small-scale laboratory synthesis. However, biocatalytic systems demonstrate superior atom economy, reducing raw material costs by 30–40% in pilot-scale production.

Environmental Impact Assessment

Life cycle analysis reveals significant advantages for enzymatic methods:

  • 65% reduction in organic solvent consumption
  • Elimination of heavy metal catalysts
  • 80% lower energy input requirements

These factors position biocatalytic synthesis as the preferred method for sustainable manufacturing initiatives.

Purity and Regulatory Compliance

Pharmaceutical applications demand stringent control over genotoxic impurities, a challenge for chemical oxidation routes employing hydroxylamine derivatives. Biocatalytic processes inherently avoid nitroso compound intermediates, reducing purification costs by 25–30% for GMP-grade material.

Applications and Industrial Implications

While direct therapeutic applications of 2,6-dimethylpyrazine 1-oxide remain under investigation, its structural features suggest potential as:

  • Pharmaceutical Intermediate : Precursor for antitubercular agents and kinase inhibitors
  • Flavor and Fragrance Component : Maillard reaction modifier in food chemistry
  • Coordination Complex Ligand : Chelating agent for transition metal catalysts

Ongoing research explores its utility in photoactive materials, with preliminary studies demonstrating tunable fluorescence properties in polymeric matrices.

Chemical Reactions Analysis

Types of Reactions: Pyrazine, 2,6-dimethyl-, 1-oxide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: Pyrazine, 2,6-dimethyl-, 1-oxide is used as a building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science .

Biology: In biological research, this compound is studied for its potential antimicrobial and anticancer properties. It has shown promise in inhibiting the growth of certain bacterial strains and cancer cell lines .

Medicine: Pyrazine derivatives, including this compound, are investigated for their therapeutic potential. They are explored as candidates for the development of new antibiotics and anticancer drugs .

Industry: In the industrial sector, this compound is used as a flavoring agent due to its aromatic properties. It is also employed in the production of specialty chemicals and polymers .

Mechanism of Action

The mechanism of action of Pyrazine, 2,6-dimethyl-, 1-oxide involves its interaction with cellular targets, leading to various biological effects. In antimicrobial applications, it disrupts bacterial cell membranes, leading to cell lysis. In anticancer research, it induces apoptosis in cancer cells by activating specific signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Properties

Compound Structure Key Functional Groups Electronic Properties (UV/Vis)
Pyrazine, 2,6-dimethyl- Pyrazine + 2,6-CH₃ Methyl groups π→π* transitions; sharp absorption
Pyrazine, 2,6-dimethyl-, 1-oxide Pyrazine + 2,6-CH₃ + N-oxide Methyl groups, N-oxide n→π* transitions; broader, diffuse bands due to N-oxide perturbation
Pyrazine, 2-ethyl-6-methyl- Pyrazine + 2-CH₂CH₃, 6-CH₃ Ethyl and methyl groups Similar to 2,6-dimethylpyrazine but with increased hydrophobicity

The N-oxide group in this compound disrupts the aromatic π-system, leading to distinct electronic spectra compared to non-oxidized analogs.

Occurrence and Flavor Contributions

  • Pyrazine, 2,6-dimethyl- :
    • Abundant in cold brew coffee, sunflower seed oil, and Maotai liquor, contributing roasted, nutty aromas .
    • Detected at 0.13–0.48 mg/100 g in roasted coffee beans .
  • This compound: Rarely reported in food systems; formation likely linked to oxidative Maillard pathways or enzymatic activity. Not detected in standard roasting or brewing conditions, suggesting niche formation mechanisms .
  • Pyrazine, 2-ethyl-5-methyl-: Found in cold brew coffee and sunflower oil; contributes caramel and earthy notes .

Data Tables

Table 1. Concentration of Pyrazines in Selected Matrices

Matrix Pyrazine, 2,6-dimethyl- (mg/kg) This compound (mg/kg)
Cold Brew Coffee 0.25–0.42 Not detected
Roasted Arabica Coffee 0.13–0.48 Not detected
Sunflower Seed Oil 0.10–0.30 Not detected

Table 2. Key Enzymatic Targets of Pyrazines

Compound Target Proteins Affinity (Kd, nM)
Pyrazine, 2,6-dimethyl- DPP4, PRSS3 120 ± 15
Pyrazine, 2-ethyl-6-methyl- BCHE, AKR1B1 85 ± 10

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